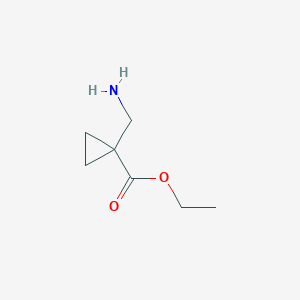
4-Benzyloxy-2-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-fluoroaniline hydrochloride is a chemical compound with the CAS Number: 478014-34-5. It has a molecular weight of 253.7 . The compound is not intended for human or veterinary use but is used for research.
Molecular Structure Analysis
The molecular formula of 4-Benzyloxy-2-fluoroaniline hydrochloride is C13H13ClFNO . The InChI code is 1S/C13H12FNO.ClH/c14-12-8-11 (6-7-13 (12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
4-Benzyloxy-2-fluoroaniline hydrochloride is involved in the synthesis of various biologically active compounds. It has been used in the synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline, which exhibit strong inhibitory effects on carbonic anhydrase isoenzymes, indicating potential therapeutic applications as enzyme activators (Çelik & Babagil, 2019).
Material Sciences and Sensor Applications
In material sciences, derivatives of 4-benzyloxy-2-fluoroaniline hydrochloride have been used to synthesize compounds that show significant herbicidal activity against various plants, indicating their potential use in agriculture (Xue et al., 2008). Additionally, it has been used to create novel fluorescence probes capable of detecting reactive oxygen species, providing a valuable tool for biological and chemical applications (Setsukinai et al., 2003).
Medical Imaging
In the field of medical imaging, derivatives of this compound have been used in the synthesis of PET imaging agents. These agents show promise in imaging Alzheimer's disease, highlighting the compound's potential in the development of diagnostic tools (Vasdev et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLMQZMCLIOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-fluoroaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)


![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)



